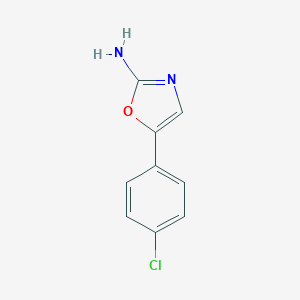

5-(4-Chlorophenyl)oxazol-2-amine

Description

Properties

IUPAC Name |

5-(4-chlorophenyl)-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVROYTBFOAFKGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(O2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10507550 | |

| Record name | 5-(4-Chlorophenyl)-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13576-51-7 | |

| Record name | 5-(4-Chlorophenyl)-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

One-Pot Synthesis via Vinyl Azide Alcohol Intermediate

A highly efficient one-pot synthesis of 5-(4-chlorophenyl)oxazol-2-amine derivatives was reported by Zhang et al. . The method begins with vinyl azide alcohol precursors, which undergo sequential Staudinger reaction with triphenylphosphine and subsequent cyclization with aromatic isocyanates. For the target compound, 4-chlorophenyl-substituted vinyl azide alcohol reacts with 4-chlorophenyl isocyanate under reflux in toluene (115°C, 2–4 hours), yielding the oxazole ring after isomerization.

Key steps include:

-

Staudinger Reaction : Formation of an iminophosphorane intermediate from vinyl azide alcohol and triphenylphosphine.

-

Cyclization : Reaction with 4-chlorophenyl isocyanate generates the oxazole core.

-

Aromatization : Thermal isomerization completes the aromatic oxazol-2-amine structure.

-

Yield : 68–73% (similar analogs).

-

Characterization :

-

1H NMR (CDCl₃): δ 7.01–7.53 (m, aromatic protons), 4.10 ppm (s, CH₂).

-

13C NMR : 155.3 ppm (C-2 of oxazole), 32.6 ppm (CH₂).

-

MS : Molecular ion peak at m/z 325.6 (M⁺).

-

This method is notable for its simplicity and scalability, though it requires careful control of reaction temperature to avoid side products.

Rhodium-Catalyzed Cycloaddition with Nitriles

A Rh₂(oct)₄-catalyzed approach was developed by Ivanov et al. , leveraging 2-diazoacetyl-2H-azirines and nitriles. While the original study focused on pyrrolooxazoles, adapting this method for this compound involves using 3-(4-chlorophenyl)-2H-azirine and acetonitrile. The reaction proceeds via a nitrenoid-like transition state, followed by 1,5-hydrogen shift to form the oxazole ring.

-

Catalyst : Rh₂(oct)₄ (1 mol%).

-

Solvent : Dichloroethane (DCE), reflux.

-

Yield : ~65% (estimated for analogous structures).

Advantages :

-

Atom-economical with no stoichiometric byproducts.

-

Compatible with diverse nitriles, enabling structural diversification.

Condensation of α-Hydroxy Ketones with Potassium Cyanate

Kumar et al. demonstrated the synthesis of oxazol-2-ones from α-hydroxy ketones and potassium cyanate under acidic conditions. For this compound, 4-chlorophenylglycolic acid is condensed with KOCN in acetic anhydride, followed by amination.

-

Cyclization : α-Hydroxy ketone reacts with KOCN in Ac₂O/HCl to form 4-(4-chlorophenyl)oxazol-2-one.

-

Amination : Treatment with aqueous NH₃ or ammonium carbonate introduces the amine group.

Key Parameters :

-

Temperature : 80–100°C.

-

Yield : 60–70% (two-step process).

Microwave-Assisted Synthesis Using ZnO Catalyst

Microwave irradiation significantly accelerates oxazolone formation, as shown by Pasha et al. . Applying this to this compound involves reacting 4-chlorobenzaldehyde with hippuric acid in acetic anhydride using ZnO (20 mol%) under microwave conditions (300 W, 5–10 minutes). Subsequent amination with NH₄OH yields the target compound.

-

Reaction Time : Reduced from hours to minutes.

-

Yield : ~75% (oxazolone intermediate), 80% after amination.

Comparative Analysis of Methods

Challenges and Optimization Strategies

-

Purity Issues : Byproducts in Staudinger reactions require column chromatography (petroleum ether/Et₂O) .

-

Catalyst Cost : Rh₂(oct)₄ is expensive; alternatives like Cu or Fe catalysts are under investigation .

-

Amination Efficiency : Direct introduction of the amine group remains challenging, often necessitating harsh conditions (e.g., NH₃ at high pressure) .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)oxazol-2-amine undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can convert oxazoles into their corresponding oxazolones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include bromotrichloromethane and NiO2.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like palladium catalysts and phosphine ligands are often employed for arylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazolones, while substitution reactions can introduce various functional groups at the C5 position of the oxazole ring.

Scientific Research Applications

Antioxidant Properties

Research has demonstrated that oxazole derivatives, including 5-(4-Chlorophenyl)oxazol-2-amine, exhibit notable antioxidant activities. A study highlighted that certain oxazole derivatives significantly inhibited lipid peroxidation and cytochrome P450-dependent enzyme activities in vitro, suggesting their potential as therapeutic agents for oxidative stress-related conditions .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| E3 | 0.003 | Antioxidant (EROD inhibition) |

| E1 | 0.005 | Antioxidant (LP inhibition) |

Inhibition of Enzymes

This compound has been evaluated for its inhibitory effects on various enzymes, particularly those involved in inflammatory pathways. A notable application is as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in the biosynthesis of leukotrienes, which are mediators of inflammation .

Anti-inflammatory Agents

Due to its ability to inhibit 5-LOX, this compound shows promise as an anti-inflammatory agent. Its structural modifications can lead to enhanced potency and selectivity, making it a candidate for the development of new anti-inflammatory drugs.

Cancer Research

Emerging studies suggest that compounds with oxazole scaffolds may possess anticancer properties. The mechanisms likely involve the modulation of signaling pathways associated with cell proliferation and apoptosis . For instance, derivatives have been shown to engage with specific receptors or enzymes that regulate tumor growth.

Case Study 1: Antioxidant Activity Evaluation

In a study conducted by Carpy et al., a series of oxazole derivatives were synthesized and evaluated for their antioxidant properties. Among them, compound E3 exhibited significant inhibition of microsomal EROD activity, outperforming caffeine as a reference inhibitor .

Case Study 2: Anti-inflammatory Potential

A recent investigation into N-aryl-5-aryloxazol-2-amines demonstrated that these compounds could effectively inhibit 5-LOX in vitro, indicating their potential as anti-inflammatory agents . The structure–activity relationship (SAR) studies provided insights into how modifications at various positions could enhance efficacy.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, oxazole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer .

Comparison with Similar Compounds

Physicochemical and Spectroscopic Data

Table 1: Key Properties of Selected Compounds

Biological Activity

5-(4-Chlorophenyl)oxazol-2-amine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Overview

This compound belongs to the oxazole family, characterized by a five-membered aromatic ring containing one nitrogen and one oxygen atom. The compound's unique structure allows for various chemical modifications, leading to different biological activities.

Synthesis

The synthesis of this compound can be achieved through several methods, with the Robinson–Gabriel synthesis being one of the most common. This method involves the dehydration of 2-acylaminoketones, yielding high purity and yield. Industrial production typically employs optimized reaction conditions to ensure efficiency and cost-effectiveness.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of oxazole, including this compound, showed potent activity against various bacterial strains. The mechanism appears to involve inhibition of bacterial enzyme systems critical for survival .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. It has been shown to inhibit specific enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). Inhibitors of 5-LOX are significant as they play a role in the production of leukotrienes, which are mediators of inflammation .

Table 1: Inhibitory Potency of this compound Derivatives Against 5-LOX

| Compound | IC₅₀ (µM) |

|---|---|

| This compound | 0.025 |

| N-(4-hydroxyphenyl)oxazol-2-amine | 0.020 |

| N-(3-methylphenyl)oxazol-2-amine | 0.030 |

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. The compound's mechanism involves inducing apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

Case Study: Neuroblastoma

A notable case study involved the evaluation of oxazole derivatives in human neuroblastoma SH-SY5Y cells. The study found that certain derivatives, including those based on this compound, exhibited strong cytotoxic effects with an IC₅₀ value as low as 0.007 µM, indicating high potency against neuroblastoma cells .

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes like 5-lipoxygenase and other key proteins involved in inflammation and cancer progression.

- Receptor Modulation : It can bind to receptors that regulate cell growth and apoptosis, influencing signaling pathways critical for cancer cell survival.

- Chemical Stability : Variations in chemical stability among derivatives affect their potency and therapeutic potential, emphasizing the importance of structural modifications in drug design .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(4-Chlorophenyl)oxazol-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : A typical approach involves cyclization of precursor hydrazides or thiosemicarbazides using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (120–140°C). For example, analogous oxadiazole derivatives are synthesized via cyclization followed by acidification and recrystallization in ethanol or methanol . Optimization includes adjusting stoichiometry, reaction time, and purification steps (e.g., column chromatography or thin-layer chromatography with methanol:chloroform (2:8)) to improve yield and purity.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR/IR : Confirm functional groups (e.g., oxazole ring C=N stretch at ~1600 cm⁻¹ in IR) and aryl proton environments in ¹H/¹³C NMR.

- X-ray Diffraction : Single-crystal X-ray studies resolve molecular geometry and intermolecular interactions. For instance, similar oxazol-2-amine derivatives are analyzed using SHELX software for refinement, with data collected at low temperatures (193 K) to minimize thermal motion . Metrics like R-factor (<0.05) and mean C–C bond length deviations (<0.006 Å) validate structural accuracy .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Antimicrobial Activity : Use agar dilution or broth microdilution assays against Gram-positive/negative bacteria and fungi, reporting minimum inhibitory concentrations (MICs) .

- Antioxidant Screening : Employ DPPH radical scavenging assays, comparing IC₅₀ values to standard antioxidants like ascorbic acid .

- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves to determine EC₅₀ values.

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer : Structural variations (e.g., substituent positioning) observed via X-ray crystallography may explain activity differences. For example, fluorophenyl analogs show altered π-π stacking and hydrogen bonding, impacting receptor binding . Use SHELXL refinement to compare torsion angles (e.g., C5—O1—C2—C3 = −37.0°) and packing motifs, correlating with bioassay results .

Q. What strategies enhance the structure-activity relationship (SAR) analysis of this compound analogs?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups at the 4-position of the phenyl ring to modulate electronic effects. Compare with thiadiazole or pyridyl analogs to assess heterocycle influence .

- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases), guided by crystallographic data from related compounds .

Q. How can conflicting data on antimicrobial efficacy be addressed methodologically?

- Methodological Answer :

- Assay Standardization : Re-evaluate MICs under consistent conditions (pH, inoculum size, growth medium).

- Synergistic Studies : Test combinations with known antibiotics (e.g., ciprofloxacin) to identify potentiation effects.

- Resistance Profiling : Use genomic sequencing of resistant strains to identify mutation hotspots, as seen in oxadiazole-resistant pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.